

Application Note: Measuring Alcohol Dehydrogenase (ADH) Activity

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Compound of Interest

Compound Name: *Apadh*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Alcohol dehydrogenase (ADH) is a pivotal enzyme in alcohol metabolism, catalyzing the oxidation of alcohols to their corresponding aldehydes.[1] This process is coupled with the reduction of the cofactor nicotinamide adenine dinucleotide (NAD⁺) to NADH.[2][3] The activity of ADH is a critical parameter in various research fields, including studies on alcoholism, liver disease, and drug metabolism.[4][5] Accurate and reproducible measurement of ADH activity is therefore essential. This application note provides a detailed protocol for a continuous spectrophotometric assay to determine ADH activity by monitoring the increase in NADH absorbance at 340 nm.[6][7]

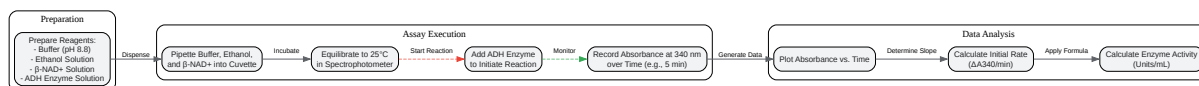
Data Presentation

The following table summarizes the key quantitative parameters for the ADH activity assay. These values are compiled from established protocols and should be optimized for specific experimental conditions.

Parameter	Value	Notes
Wavelength	340 nm	Corresponds to the absorbance maximum of NADH.[6]
Temperature	25 °C	Activity can be measured at other temperatures, but consistency is key.[7]
pH	8.8 - 9.2	Optimal pH for the forward reaction (alcohol oxidation).[6] [7]
Substrate (Ethanol)	0.1 M - 2.0 M (final concentration)	Substrate concentration may need to be varied for kinetic studies.[7]
Cofactor (β-NAD ⁺)	1.5 mM - 2.5 mM (final concentration)	Ensure NAD ⁺ is not a limiting reagent for V _{max} determination.
Enzyme Concentration	0.05 - 0.25 units/mL	Should be adjusted to yield a linear rate of absorbance change.[7]
Molar Extinction Coefficient of NADH	6220 M ⁻¹ cm ⁻¹	Used for calculating the rate of reaction.[7]

Experimental Workflow

The following diagram illustrates the general workflow for the ADH activity assay.



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Caption: Workflow for the spectrophotometric measurement of ADH activity.

Experimental Protocol

This protocol details the steps for measuring ADH activity in a sample.

1. Reagent Preparation

- 50 mM Sodium Pyrophosphate Buffer (pH 8.8 at 25°C): Dissolve sodium pyrophosphate in ultrapure water and adjust the pH to 8.8 using phosphoric acid.
- 2.0 M Ethanol Solution: Dilute 95% ethanol with ultrapure water.[7]
- 15 mM β-NAD⁺ Solution: Dissolve β-nicotinamide adenine dinucleotide hydrate in ultrapure water. Prepare this solution fresh daily.
- Enzyme Diluent (10 mM Sodium Phosphate Buffer, pH 7.5 with 0.1% (w/v) BSA): Prepare a 1 mg/mL solution of bovine serum albumin in 10 mM sodium phosphate buffer.
- ADH Working Solution: Immediately before use, dilute the ADH stock solution to a final concentration of approximately 0.1 units/mL in cold Enzyme Diluent. The optimal concentration should be determined empirically to ensure a linear reaction rate.

2. Assay Procedure

- Set a spectrophotometer to 340 nm and equilibrate the cuvette holder to 25°C.[7]

- Prepare the reaction mixture in a suitable cuvette by adding the following reagents in the order listed:
 - 1.5 mL of 50 mM Sodium Pyrophosphate Buffer (pH 8.8)
 - 0.5 mL of 2.0 M Ethanol Solution
 - 1.0 mL of 15 mM β -NAD⁺ Solution
- Mix the contents of the cuvette by inversion and place it in the spectrophotometer.
- Allow the mixture to incubate for 3-5 minutes to reach thermal equilibrium and establish a baseline reading.^[7]
- To initiate the reaction, add 0.1 mL of the ADH Working Solution to the cuvette.^[7]
- Immediately mix by inversion and begin recording the absorbance at 340 nm for approximately 5-6 minutes.
- Record the change in absorbance per minute ($\Delta A_{340}/\text{min}$) from the initial, linear portion of the curve.

3. Calculation of Enzyme Activity

The activity of the alcohol dehydrogenase in the sample is calculated using the Beer-Lambert law. One unit of ADH is defined as the amount of enzyme that converts 1.0 μmole of ethanol to acetaldehyde per minute at pH 8.8 at 25°C.^[6]

The formula for calculating the enzyme activity is:

$$\text{Units/mL} = (\Delta A_{340}/\text{min} * \text{Total Volume of Assay (mL)}) / (\text{Molar Extinction Coefficient of NADH} * \text{Light Path (cm)} * \text{Volume of Enzyme Added (mL)})$$

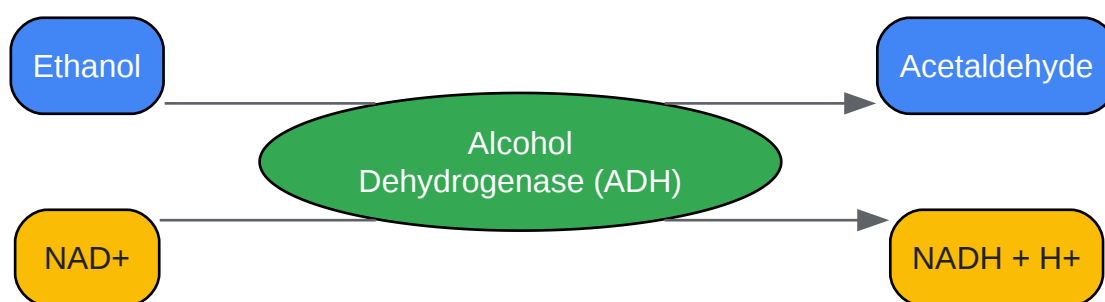
Where:

- $\Delta A_{340}/\text{min}$ is the rate of absorbance change from the linear portion of the curve.
- Total Volume of Assay is the final volume in the cuvette (e.g., 3.1 mL).

- Molar Extinction Coefficient of NADH is $6.22 \text{ mM}^{-1}\text{cm}^{-1}$ (or $6220 \text{ M}^{-1}\text{cm}^{-1}$).^[7]
- Light Path is typically 1 cm.
- Volume of Enzyme Added is the volume of the ADH Working Solution added to the cuvette (e.g., 0.1 mL).

Signaling Pathway

The enzymatic reaction catalyzed by ADH is a key step in alcohol metabolism.



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Caption: The ADH-catalyzed oxidation of ethanol to acetaldehyde.

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References

1. blogs.longwood.edu [blogs.longwood.edu]
2. bohr.winthrop.edu [bohr.winthrop.edu]
3. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
4. Alcohol Dehydrogenase Assay Kit (Colorimetric) (ab102533) | Abcam [abcam.com]
5. researchgate.net [researchgate.net]

- 6. bu.edu [bu.edu]
- 7. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
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